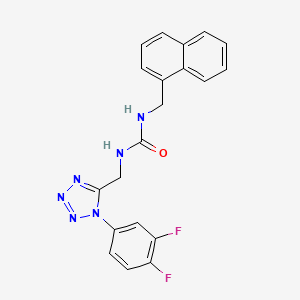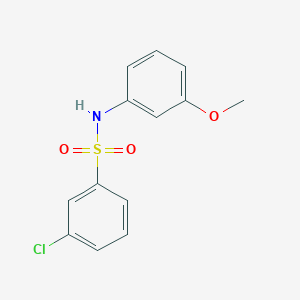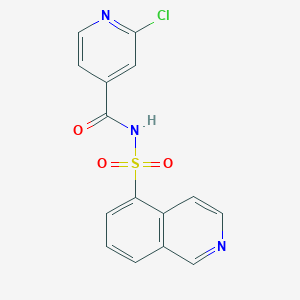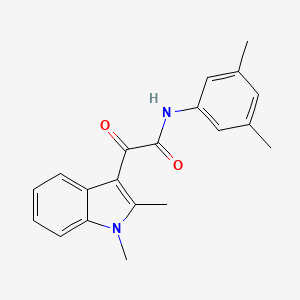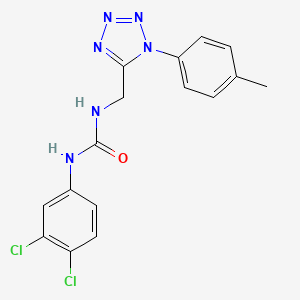
1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as DCTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
Compounds with structural similarities to 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea have been synthesized, showcasing diverse biological activities. For instance, novel thiazolyl urea derivatives have been developed, exhibiting promising antitumor activities. These compounds were synthesized through reactions involving amino-substituted thiazoles and isocyanatobenzenes, with their structures confirmed via elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008).
Potential Insecticidal Activity
Research into similar compounds has revealed a new class of insecticides that interfere with cuticle deposition. Compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have demonstrated susceptibility across different insect species, showing potential as safe and effective insecticides. The mode of action involves disrupting the process of cuticle deposition, crucial for insect development (Mulder & Gijswijt, 1973).
Applications in Material Science
Additionally, compounds with urea functionalities have found applications in material science, such as in the formulation of hydrogels. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the physical properties of these gels tunable by varying the acid anion used. This demonstrates the versatility of urea derivatives in designing materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer activities of urea derivatives have been extensively studied. Pyrazole compounds, structurally related to the compound of interest, have been synthesized and evaluated for their physico-chemical properties and biological activity, showing potential as anticancer agents. Docking studies have suggested these compounds might exhibit efficacy against specific targets, underscoring the therapeutic potential of urea derivatives in drug discovery (Thomas et al., 2019).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c1-10-2-5-12(6-3-10)24-15(21-22-23-24)9-19-16(25)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNAHMFNUZEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2775483.png)
![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
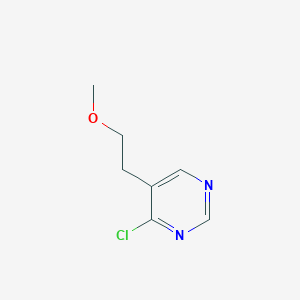

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)
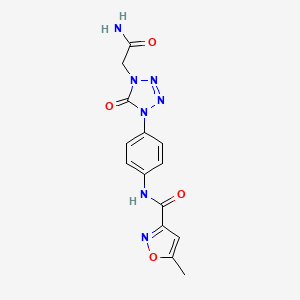
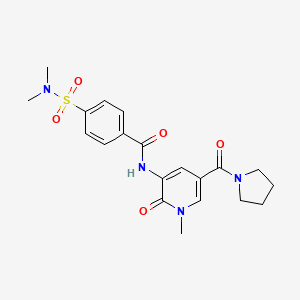
![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)
